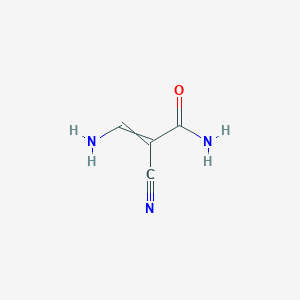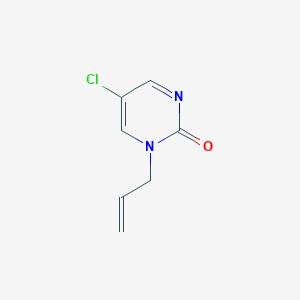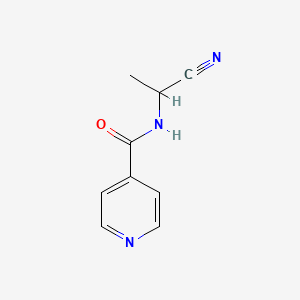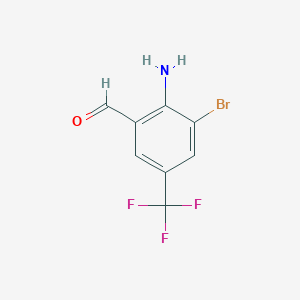
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE
概要
説明
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a methoxyimino group attached to an indan ring, along with a pyridinyl group and an ethane-1,2-dione moiety. Its complex structure makes it an interesting subject for study in organic chemistry and related disciplines.
準備方法
The synthesis of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE typically involves multiple steps, starting with the preparation of the indan and pyridinyl precursors. The methoxyimino group is introduced through a reaction with methoxyamine, and the final compound is obtained through a series of condensation and cyclization reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.
科学的研究の応用
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(1-(METHOXYIMINO)-2,3-DIHYDRO-1H-INDEN-5-YL)-2-(PYRIDIN-4-YL)ETHANE-1,2-DIONE can be compared with other similar compounds, such as:
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]-2-(pyridin-4-yl)ethane-1,2-dione: A closely related compound with similar structural features.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Another compound with a pyridinyl group and ethane moiety
特性
CAS番号 |
405554-66-7 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3 |
InChIキー |
GUPVAYODPWPSIM-UHFFFAOYSA-N |
正規SMILES |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-Fluorophenyl)methoxy]oxolane](/img/structure/B8565596.png)

![N'-({4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl}methylidene)benzohydrazide](/img/structure/B8565618.png)




![Carbamic acid, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B8565650.png)

![3-[4-(2-Butynyloxy)phenylsulfonylamino]propanehydroximic acid](/img/structure/B8565657.png)
